N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound featuring a biphenyl group attached to a pyrazolo[5,1-b][1,3]oxazine ring system
Mechanism of Action
Target of action
1,3-oxazines are a class of organic compounds that have been found to have versatile applications in pharmacology and medicine .
Mode of action
The mode of action of 1,3-oxazines can vary depending on the specific compound and its structure. Some 1,3-oxazines have been found to act as catalysts in the ring-opening polymerization of simple 1,3-benzoxazine .
Biochemical pathways
The biochemical pathways affected by 1,3-oxazines can also vary widely. For example, some 1,3-oxazines have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of 1,3-oxazines can also vary depending on the specific compound and its structure. Some 1,3-oxazines have been found to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Action environment
The action, efficacy, and stability of 1,3-oxazines can be influenced by various environmental factors, such as temperature, light, and the presence of other compounds. For example, some 1,3-oxazines have been found to undergo cyclization via α-C–H activation of the tertiary amine moiety and form a new C–O bond when irradiated with white light-emitting diode (LED, 23 W) in dimethyl sulfoxide (DMSO) solvent in an open reaction vessel at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that 1,3-oxazines, the family of compounds to which it belongs, have been synthesized through a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light . This process involves the activation of the α-C–H of a tertiary amine moiety and the formation of a new C–O bond
Cellular Effects
It is known that 1,3-oxazines, the family of compounds to which it belongs, have significant pharmacological potential
Molecular Mechanism
It is known that the synthesis of 1,3-oxazines involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light . This process involves the activation of the α-C–H of a tertiary amine moiety and the formation of a new C–O bond
Temporal Effects in Laboratory Settings
It is known that the synthesis of 1,3-oxazines, the family of compounds to which it belongs, can be monitored by thin-layer chromatography
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Construction of the Pyrazolo[5,1-b][1,3]oxazine Ring: This step involves the cyclization of appropriate precursors, such as hydrazines and oxiranes, under acidic or basic conditions to form the pyrazolo[5,1-b][1,3]oxazine core.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxamide
- N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]oxazine-3-carboxamide
Uniqueness
N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is unique due to its specific ring structure and the presence of both biphenyl and oxazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(2-phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(16-13-20-22-11-6-12-24-19(16)22)21-17-10-5-4-9-15(17)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIJYLUGAAJNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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